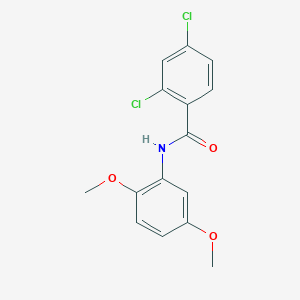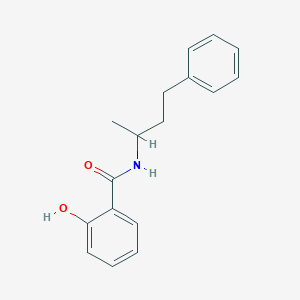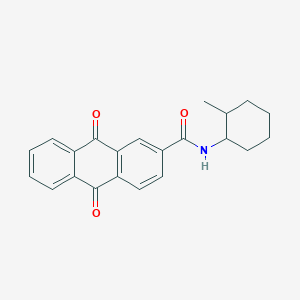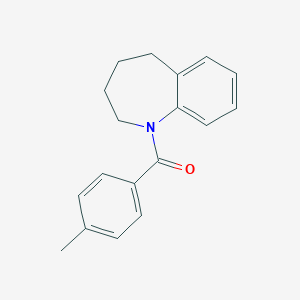
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the N-benzylmethoxy (NBOMe) class of hallucinogens. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. The compound has been found to have potent hallucinogenic effects and has been sold as a designer drug in various countries.
作用機序
The mechanism of action of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. The compound binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This results in the altered perception and mood associated with its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide include alterations in heart rate, blood pressure, and body temperature. The compound has also been found to produce changes in brain activity, particularly in regions associated with perception and emotion. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its potency, which allows for the study of its effects at low doses. However, the compound is also highly toxic and can produce dangerous side effects, making it difficult to use in human subjects. Additionally, the legal status of the compound in many countries makes it difficult to obtain for research purposes.
将来の方向性
Future research on 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide could focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. The compound could also be used to study the mechanisms underlying hallucinogenic effects and to develop new treatments for these conditions. Additionally, research could be conducted to develop safer and more effective analogs of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide that could be used in clinical settings.
合成法
The synthesis of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxyphenethylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that the compound has potent hallucinogenic effects and produces alterations in perception, thought, and mood. The compound has also been found to activate the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects.
特性
製品名 |
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO3 |
分子量 |
326.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-14(21-2)13(8-10)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
MYVCXBAVIDZXTG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)


![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)

![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)